

A Technical Guide to 5-TAMRA (Amine-Reactive), 5-Isomer

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Compound of Interest

Compound Name: TAMRA amine, 5-isomer

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent dye 5-carboxytetramethylrhodamine (5-TAMRA) amine, focusing on its properties, applications, and relevant experimental procedures. TAMRA is a well-established fluorophore widely utilized for the covalent labeling of biomolecules.

Core Properties of 5-TAMRA Amine

5-TAMRA is a derivative of tetramethylrhodamine, a bright, orange-fluorescent dye.^[1] As a single, pure 5-isomer, it ensures greater consistency and reproducibility in labeling experiments compared to mixed isomer preparations.^{[2][3]} The primary amine group on the molecule allows for its conjugation to various electrophilic reagents such as NHS esters and epoxides.^{[4][5]}

The following table summarizes the key quantitative properties of 5-TAMRA amine and its commonly used amine-reactive succinimidyl ester (SE) derivative.

Property	5-TAMRA Amine, 5-Isomer	5-TAMRA N-succinimidyl ester (SE), 5-Isomer
CAS Number	2158336-47-9 (inner salt)[4][5] [6][7], 2158336-48-0[8]	150810-68-7[9][10]
Molecular Formula	C31H36N4O4[6]	C29H25N3O7[10][11]
Molecular Weight	528.64 g/mol [6]	527.52 g/mol [9][10]
Excitation Maximum (λ_{ex})	541 nm[5][8] - 553 nm[8]	546 nm[9]
Emission Maximum (λ_{em})	567 nm[5][8] - 575 nm[8]	580 nm[9]
Extinction Coefficient (ϵ)	84,000 M ⁻¹ cm ⁻¹ [5][8]	95,000 M ⁻¹ cm ⁻¹ [9]
Fluorescence Quantum Yield (Φ)	0.1[5][8]	0.1[9]
Purity	≥95%[5][8]	≥90% (HPLC)[9]
Solubility	DMF, DMSO, Alcohols[8]	Good in DMF, DMSO; Low in water[11]
Correction Factor (CF280)	0.19[4][5]	0.178[9]

Key Applications in Research and Development

5-TAMRA is a versatile dye with numerous applications in molecular biology and drug development. Its primary function is as a fluorescent label for various biomolecules.

- **Fluorescent Labeling:** It is widely used for labeling peptides, proteins, and amine-modified oligonucleotides.[1][11]
- **Fluorescence Resonance Energy Transfer (FRET):** TAMRA is a common FRET acceptor for green-emitting fluorophores like fluorescein (FAM), making it crucial for designing dual-labeled probes used in assays such as real-time PCR.[4][12]
- **Microscopy and Imaging:** TAMRA-conjugated molecules are suitable for various imaging techniques, including fluorescence microscopy and confocal microscopy.[1][9]

- Flow Cytometry: The dye can be used for cell sorting and analysis when conjugated to antibodies or other cell-targeting ligands.[\[1\]](#)

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides using amine-reactive TAMRA. The most common approach involves the use of a 5-TAMRA N-succinimidyl ester (SE), which readily reacts with primary amines on the target biomolecule.

This protocol is optimized for labeling proteins, such as antibodies, with 5-TAMRA SE.

A. Materials

- 5-TAMRA SE (Component A)
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) (Component B)
- Protein solution (2-10 mg/mL)
- Anhydrous Dimethylsulfoxide (DMSO) (Component D)
- Purification column (e.g., Sephadex G-25)

B. Reagent Preparation

- Protein Solution: The protein should be dissolved in a buffer free of primary amines (e.g., Tris or glycine). If such buffers are present, the protein must be dialyzed against a suitable buffer like 0.01 M PBS.[\[2\]](#)[\[3\]](#)
- 5-TAMRA SE Stock Solution: Immediately before use, dissolve the 5-TAMRA SE (Component A) in DMSO (Component D) to a concentration of 10 mg/mL.[\[2\]](#)[\[13\]](#) Vortex to ensure the dye is fully dissolved. This solution is not stable and should be prepared fresh for each experiment.[\[2\]](#)[\[3\]](#)

C. Labeling Reaction

- Combine the protein solution with the Reaction Buffer (Component B) at a 10:1 (v/v) ratio.

- Calculate the required volume of the 5-TAMRA SE stock solution. A molar excess of 5-10 fold of dye to protein is recommended for efficient labeling.[\[13\]](#) For antibodies (IgG, ~150 kDa), a dye-to-protein molar ratio of 5:1 to 20:1 is often optimal.[\[2\]](#)[\[3\]](#)
- Add the calculated volume of 5-TAMRA SE solution to the protein solution while gently vortexing.[\[13\]](#)
- Incubate the reaction for 1 hour at room temperature, protected from light.[\[13\]](#)

D. Purification

- Separate the TAMRA-labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25), spin column, or dialysis.[\[13\]](#)
- The first colored band to elute is the labeled protein.
- Calculate the Degree of Substitution (DOS), which should typically be between 2 and 4 moles of dye per mole of protein for effective labeling.[\[2\]](#)[\[3\]](#)

This protocol is designed for labeling oligonucleotides synthesized with a 5' primary amine modification.

A. Materials

- 5'-Amine-modified oligonucleotide (100 µg)
- 5-TAMRA SE
- Anhydrous Dimethylsulfoxide (DMSO)
- Labeling Buffer (0.1 M sodium tetraborate, pH 8.5)
- Ethanol (70%, cold) and Sodium Acetate (3 M) for precipitation

B. Reagent Preparation

- Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in the Labeling Buffer to a final concentration that allows for the desired reaction scale.

- 5-TAMRA SE Solution: Prepare a fresh solution of 5-TAMRA SE in anhydrous DMSO. For labeling 100 μg of an oligonucleotide, dissolving 200 μg of the dye in approximately 14 μL of DMSO is a good starting point.[\[14\]](#)[\[15\]](#)

C. Labeling Reaction

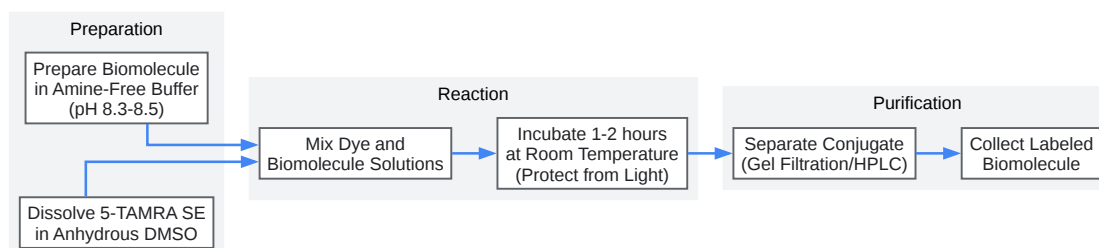
- Combine the oligonucleotide solution with the freshly prepared 5-TAMRA SE solution.
- Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- To stop the reaction, precipitate the labeled oligonucleotide by adding sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold 100% ethanol.

D. Purification

- Incubate the precipitation mixture at -20°C for at least 30 minutes.
- Centrifuge at high speed (~12,000 x g) for 30 minutes to pellet the oligonucleotide.
- Carefully remove the supernatant, wash the pellet with cold 70% ethanol, and re-centrifuge.
- Dry the pellet under vacuum and resuspend in a suitable buffer (e.g., TE buffer). An additional ethanol precipitation step is recommended to remove any non-specifically bound TAMRA.[\[15\]](#)
- Alternatively, purification can be performed using HPLC or gel electrophoresis.

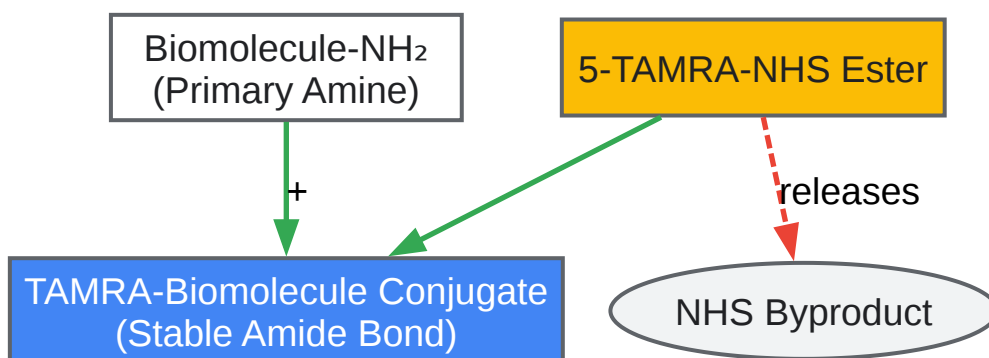
Visualized Workflows and Reactions

The following diagrams illustrate the biomolecule labeling process and the underlying chemical reaction.



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Caption: General workflow for labeling a biomolecule with 5-TAMRA SE.



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Caption: Reaction of 5-TAMRA NHS ester with a primary amine on a biomolecule.

Storage and Handling

Proper storage is critical to maintaining the stability and reactivity of 5-TAMRA derivatives.

- Solid Form: Store the solid compound at -20°C, desiccated and protected from prolonged exposure to light.[4][8]
- In Solution: Stock solutions prepared in anhydrous DMSO should be used immediately.[2][3] If short-term storage is necessary, aliquot and store at -20°C, but be aware that stability is reduced in solution.[16] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[16]

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